molecular formula C18H15N5O2S B2364501 N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415562-06-8

N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B2364501
CAS No.: 2415562-06-8
M. Wt: 365.41
InChI Key: MQNXXQROVSNVDR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including an imidazo[1,2-b]pyridazine ring, a thiazole ring, and a methoxyphenyl group . Imidazo[1,2-a]pyridines are known to exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, related compounds such as imidazo[1,2-a]pyridines can be synthesized through the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the imidazo[1,2-b]pyridazine ring might participate in various reactions .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. For instance, some imidazo[1,2-a]pyridine analogues have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Future Directions

Given the bioactivity of related imidazo[1,2-a]pyridine compounds, this compound could be a potential candidate for further medicinal chemistry research . Future work could involve optimizing its synthesis, characterizing its physical and chemical properties, determining its mechanism of action, and assessing its safety and efficacy in biological models.

Properties

IUPAC Name

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]imidazo[1,2-b]pyridazine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c1-25-14-4-2-12(3-5-14)18-21-13(11-26-18)10-20-17(24)15-6-7-16-19-8-9-23(16)22-15/h2-9,11H,10H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNXXQROVSNVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=NN4C=CN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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